Framycetin(6+)

aminoglycoside pharmacology stereoisomer activity antibiotic potency

Generic neomycin sulfate introduces uncontrolled stereochemical variability into topical formulations, compromising batch-to-batch antimicrobial efficacy. Framycetin sulfate (neomycin B), as a purified single-component aminoglycoside with pharmacopoeial limits of ≤3% neomycin C and ≤1% neomycin A, eliminates this variability. • ~65% greater antimicrobial activity vs. neomycin C; ~90% greater vs. neomycin A • Ph. Eur. compliant: ≥630 IU/mg potency, specific optical rotation +52.5° to +55.5° • Consistent batch potency for reproducible wound healing, ophthalmic, and burn applications

Molecular Formula C23H52N6O13+6
Molecular Weight 620.7 g/mol
Cat. No. B1262118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFramycetin(6+)
Molecular FormulaC23H52N6O13+6
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+]
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-VCIWKGPPSA-T
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Framycetin (Neomycin B) Sulfate Overview


Framycetin, chemically designated as neomycin B sulfate, is the principal and most pharmacologically active stereoisomer isolated from the fermentation-derived neomycin complex [1]. Unlike standard neomycin sulfate (USP/EP) which exists as a variable mixture of neomycin B (framycetin), neomycin C, and neamine (neomycin A), framycetin represents a purified single-component entity with stringent pharmacopoeial purity requirements: not more than 3% neomycin C and not more than 1% neomycin A [2][3]. This defined composition confers batch-to-batch consistency and quantifiable potency advantage over the mixed neomycin complex, establishing framycetin as the preferred aminoglycoside for topical formulations where precise antimicrobial activity and regulatory compliance are critical selection criteria [1].

Stereoisomer Identity Single-component neomycin B enables antimicrobial structure-activity relationship studies
Composition Control Pharmacopoeial impurity limits support batch-to-batch assay reproducibility
Research Application Supports antimicrobial screening, formulation research, and topical infection model studies

Framycetin vs. Generic Neomycin


Generic neomycin sulfate and purified framycetin (neomycin B) are not functionally interchangeable despite sharing a common aminoglycoside classification. The fundamental barrier to substitution lies in the stereochemical heterogeneity of the neomycin complex: neomycin B (framycetin) demonstrates approximately 65% greater antimicrobial activity than its stereoisomer neomycin C, and approximately 90% greater activity than neomycin A [1]. Since standard neomycin sulfate contains variable and poorly controlled ratios of these components depending on fermentation conditions and manufacturer, batch-to-batch potency can fluctuate substantially [2]. Consequently, procurement of generic neomycin introduces uncontrolled variability in antimicrobial efficacy, whereas framycetin offers a defined, reproducible active pharmaceutical ingredient with predictable dose-response characteristics essential for regulated topical formulations and comparative research applications [1].

Stereoisomer Composition Variability
Generic neomycin contains variable neomycin B/C/A ratios; antimicrobial activity may shift between batches, complicating dose-response interpretation.
Potency Consistency
Without defined isomer limits, generic neomycin may exhibit uncontrolled potency shifts across lots; stereoisomer-specific responses may differ.
Pharmacopoeial Compliance
Framycetin meets defined Ph. Eur. impurity limits ensuring consistent composition; generic neomycin may not satisfy the same specification thresholds.

Framycetin Comparative Evidence


Potency: Neomycin B vs. C and A

Framycetin (neomycin B) exhibits substantially greater intrinsic antibacterial activity than its co-occurring stereoisomers found in generic neomycin complex. This stereochemical advantage is quantitatively established: neomycin B is approximately 65% more active than neomycin C, and approximately 90% more active than neomycin A (neamine) [1][2]. The potency differential arises from the stereochemical configuration at chiral centers within the aminoglycoside scaffold, which directly impacts ribosomal binding affinity and subsequent protein synthesis inhibition [2].

Stereoisomer Potency
Head-to-head
~65% more active than neomycin C
~90% more active than neomycin A
Supports stereospecific activity attribution; ensures maximal potency per mass for formulation research.
In vitro susceptibility; stereochemistry drives ribosomal binding affinity.
aminoglycoside pharmacology stereoisomer activity antibiotic potency structure-activity relationship

Wound Healing vs. Triple Antibiotic Combination

In a comparative clinical study evaluating topical antimicrobial agents for healing lacerated wounds in children, framycetin achieved a 100% wound healing rate within 4-6 days of treatment. This outcome was markedly superior to the triple-antibiotic combination of polymyxin + neomycin + bacitracin, which achieved only a 66.66% healing rate over the same observation period [1]. The study employed a controlled protocol where all patients received systemic ampicillin for five days as background therapy, with the topical agents applied under sterile occlusive dressing.

Wound Healing (Pediatric)
Endpoint context
Framycetin100%healed
Triple-ABX66.66%healed
Δ +33.34 pp
Supports wound healing endpoint comparison in pediatric laceration model.
Pediatric trial; systemic ampicillin background; occlusive dressing.
wound healing topical antimicrobial dermatology clinical efficacy

Corneal Ulcer: Framycetin vs. Gentamicin

A clinical study evaluating topical antibiotics for corneal ulcer treatment enrolled 82 patients and compared framycetin 0.5% against gentamicin 3 mg/mL, chloramphenicol 0.4%, and a neomycin combination formulation. Framycetin demonstrated a superior clinical efficacy profile compared to gentamicin in this indication, with no side effects attributable to treatment encountered in any group [1][2].

Corneal Ulcer Response
Endpoint context
Framycetin 0.5%Numerically superior
Gentamicin77%
~23 pp higher response
Supports corneal ulcer endpoint comparison; reported higher response vs gentamicin in study context.
Prospective study; n=82; topical ophthalmic; response rates reported.
ophthalmic antibiotic corneal ulcer topical aminoglycoside clinical efficacy

Burn Wound Management: Framycetin vs. Silver Sulfadiazine

In a prospective double-blinded pilot study comparing framycetin and silver sulfadiazine as topical agents for burn wounds, framycetin demonstrated comparable efficacy to the gold-standard silver sulfadiazine. Importantly, no patient developed nephrotoxicity or ototoxicity with framycetin use, despite the compound's known systemic toxicity profile when administered parenterally [1]. The study concluded that framycetin appears to be a viable alternative to silver sulfadiazine for major burn management.

Burn Wound Management
Endpoint context
FramycetinComparable efficacy
Silver sulfadiazineReference
No nephrotoxicity observed
Supports burn wound endpoint comparison; reported comparable response and safety endpoints in pilot study context.
Prospective double-blinded pilot; major burn patients; topical application.
burn wound topical antimicrobial silver sulfadiazine wound infection

Bowel Sterilization: Framycetin vs. Neomycin

A comparative investigation evaluated framycetin sulfate (Soframycin) as a preoperative bowel-sterilizing agent and directly compared its potency with that of standard neomycin. The study found that framycetin demonstrated bowel-sterilizing potency comparable to neomycin, while being well tolerated and not toxic at doses sufficient to suppress fecal organisms satisfactorily [1][2].

Bowel Sterilization
Endpoint context
FramycetinComparable suppression
NeomycinReference
Well tolerated at effective doses
Supports preoperative bowel decontamination endpoint comparison; comparable suppression reported.
Oral administration; preoperative setting; clinical study.
bowel sterilization preoperative prophylaxis colorectal surgery gastrointestinal

Purity Specifications: Framycetin vs. Generic Neomycin

Framycetin sulfate is subject to stringent pharmacopoeial purity specifications that ensure defined composition and potency. The British Pharmacopoeia 2025 monograph for framycetin sulfate specifies a minimum potency of 630 IU/mg (dried substance) and imposes strict limits on related substances: impurity A (neamine) not more than 1.0%, impurity C (neomycin C) not more than 3.0%, and total of other impurities not more than 3.0% [1]. In contrast, USP-grade neomycin sulfate permits a broader mixture of neomycin B and C with less restrictive impurity specifications . Additionally, framycetin sulfate is characterized by a specific optical rotation of +52.5° to +55.5° and pH range of 6.0 to 7.0 for aqueous solutions [1].

Pharmacopoeial Purity
Specification review
Potency≥630 IU/mg
Impurity A (neamine)≤1.0%
Impurity C (neomycin C)≤3.0%
Specific rotation+52.5° to +55.5°
pH (aq. soln.)6.0–7.0
Defined pharmacopoeial composition enables reproducible formulation research and quality control.
HPLC with post-column derivatization; BP 2025 monograph.
pharmaceutical quality pharmacopoeial standards impurity profiling regulatory compliance

Framycetin Application Scenarios


Topical Wound Healing Formulations

Based on clinical evidence demonstrating 100% wound healing rate with framycetin compared to 66.66% with polymyxin-neomycin-bacitracin combination [1], framycetin is optimally procured for topical wound care products targeting lacerations, surgical incisions, and traumatic wounds. The defined single-component composition of framycetin sulfate, with pharmacopoeial limits of ≤3% neomycin C and ≤1% neomycin A [2], ensures batch-to-batch consistency in antimicrobial activity. Formulators should select framycetin over generic neomycin sulfate when reproducible wound healing outcomes are critical quality attributes.

Corneal Infections & Ocular Prophylaxis

The clinical superiority of framycetin 0.5% over gentamicin and chloramphenicol in corneal ulcer treatment [1] positions framycetin as the preferred aminoglycoside for ophthalmic formulations. Procurement should prioritize framycetin sulfate conforming to Ph. Eur. monograph specifications (minimum 630 IU/mg, specific optical rotation +52.5° to +55.5°) [2] to ensure ophthalmic-grade purity. Applications include bacterial conjunctivitis, blepharitis, corneal ulcer treatment, and post-foreign body removal prophylaxis, where framycetin's defined potency provides predictable clinical efficacy.

Burn Wound Management (Non-Silver)

Evidence from a prospective double-blinded study establishes framycetin as an effective alternative to silver sulfadiazine for major burn management, with no observed nephrotoxicity or ototoxicity in the study population [1]. Procurement for burn units should consider framycetin formulations when silver-related adverse effects (staining, potential resistance) or cost considerations favor a non-silver antimicrobial option. The approximately 65% greater activity of framycetin (neomycin B) relative to neomycin C [2] supports the selection of purified framycetin over mixed neomycin for maximal antimicrobial potency in this high-risk application.

Bowel Preparation for Colorectal Surgery

Framycetin sulfate demonstrates bowel-sterilizing potency comparable to neomycin with favorable tolerability at effective doses [1]. For preoperative gut decontamination in elective colorectal surgery, framycetin offers an evidence-based alternative to standard neomycin regimens. The defined composition of framycetin (single stereoisomer) compared to the variable neomycin B/C mixture [2] enables more precise dosing calculations and reproducible suppression of fecal organisms. Procurement should specify framycetin sulfate meeting pharmacopoeial purity standards to ensure consistent preoperative antimicrobial prophylaxis outcomes.

Application
Selection Property
Validation Focus
Wound healing research (antimicrobial)
Defined neomycin B stereoisomer
Wound closure endpoint consistency; stereospecific activity verification
Ophthalmic antimicrobial research
Stringent pharmacopoeial impurity limits
Corneal ulcer model response; antimicrobial potency without excipient interference
Burn wound model research (non-silver)
Single-entity aminoglycoside; defined potency
Comparative endpoint evaluation vs silver sulfadiazine; safety endpoint monitoring
Preoperative bowel sterilization models
Defined composition for reproducible dosing
Fecal organism suppression consistency; tolerability endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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